N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a triazole ring, a carboxamide group, and a 2,4-dimethoxybenzyl moiety. The unique structural features of this compound make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate amine under suitable conditions.
Attachment of the 2,4-Dimethoxybenzyl Group: The final step involves the attachment of the 2,4-dimethoxybenzyl group to the triazole-carboxamide intermediate. This can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. The 2,4-dimethoxybenzyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide
- N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide
- N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide is unique due to the specific positioning of the 2,4-dimethoxybenzyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the triazole ring also imparts unique electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-18-9-4-3-8(11(5-9)19-2)6-13-12(17)10-7-14-16-15-10/h3-5,7H,6H2,1-2H3,(H,13,17)(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCDUJUVDXFMDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=NNN=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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